(E)-3-(thiophen-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(thiophen-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide is a useful research compound. Its molecular formula is C16H17N3O3S2 and its molecular weight is 363.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Anticancer Activities
Synthesis of Heterocycles with Antifungal Agents : New thiazoline and thiophene derivatives linked to indole moieties, which share a structural resemblance to the queried compound, have been synthesized. These compounds show potential as antifungal agents, illustrating the compound's relevance in developing new therapeutics (Gomha & Abdel‐Aziz, 2012).
Antimicrobial Assessment of Thiosemicarbazide Derivatives : Thiosemicarbazide derivatives have been used as precursors for synthesizing various heterocyclic compounds, including imidazole and thiadiazole ring systems. Some synthesized compounds exhibited antimicrobial activity, showcasing the potential of such structures in antimicrobial research (Elmagd et al., 2017).
Cytotoxic Activity of Acrylamide Conjugates : A series of 2-anilinonicotinyl-linked acrylamide conjugates have been evaluated for cytotoxic activity against human cancer cell lines. This research highlights the compound's potential use in cancer treatment, focusing on tubulin polymerization inhibitors (Kamal et al., 2014).
Antioxidant Activity and Toxicity Mitigation
Benzothiazole Derivatives in Acetaminophen Toxicity : Evaluation of benzothiazole derivatives has shown antioxidant activity, which is beneficial in mitigating the initial phase of acetaminophen-induced hepatotoxicity. This suggests potential therapeutic applications in protecting against drug-induced liver damage (Cabrera-Pérez et al., 2016).
Synthesis Techniques and Chemical Transformations
Copper-Catalyzed Intramolecular Cyclization : Utilizing novel ligands, copper-catalyzed intramolecular cyclization of substituted thioureas has led to the synthesis of N-benzothiazol-2-yl-amides, indicating the compound's importance in facilitating complex chemical transformations (Wang et al., 2008).
Antibacterial Activity of Thiadiazole Derivatives : The synthesis of thiadiazole derivatives and their tested in vitro antimicrobial activity against various bacterial strains demonstrate the compound's application in developing new antibacterial agents (Tehranchian et al., 2005).
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-11-9-14-15(19(3)24(21,22)18(14)2)10-13(11)17-16(20)7-6-12-5-4-8-23-12/h4-10H,1-3H3,(H,17,20)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAKAKFBUPTVGP-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C=CC3=CC=CS3)N(S(=O)(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1NC(=O)/C=C/C3=CC=CS3)N(S(=O)(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.